(3-Bromoadamantan-1-yl)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

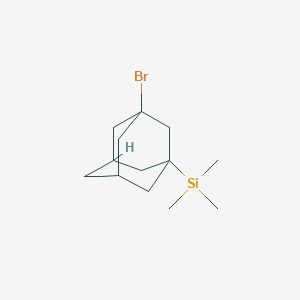

(3-Bromoadamantan-1-yl)trimethylsilane is a chemical compound with the molecular formula C13H21BrSi It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and contains a bromine atom and a trimethylsilyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoadamantan-1-yl)trimethylsilane typically involves the bromination of adamantane derivatives followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 1-bromoadamantane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromoadamantan-1-yl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding adamantane derivatives with different functional groups.

Actividad Biológica

(3-Bromoadamantan-1-yl)trimethylsilane is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered interest in medicinal chemistry and materials science due to its potential applications as an intermediate in organic synthesis and its interactions with biological systems.

This compound features a bromine atom substituted at the 3-position of the adamantane framework, along with a trimethylsilyl group. This configuration influences its reactivity and biological interactions. The presence of the bromine atom can enhance electrophilicity, while the trimethylsilyl group can affect solubility and stability.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine substituent may facilitate binding to target sites through halogen bonding, which can stabilize interactions with biological macromolecules.

Case Studies

Several studies have explored the biological effects of adamantane derivatives, including this compound:

- Antiviral Activity : Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The mechanism is believed to involve interference with viral uncoating processes. For instance, compounds similar to this compound have shown effectiveness in inhibiting viral replication in vitro.

- Neuroprotective Effects : Some studies suggest that adamantane derivatives may possess neuroprotective properties, potentially benefiting conditions like Parkinson's disease. The interaction of these compounds with dopaminergic pathways has been highlighted as a mechanism for their protective effects against neurodegeneration.

- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Data Table: Summary of Biological Activities

Discussion

The diverse biological activities associated with this compound highlight its potential as a versatile compound in pharmaceutical research. Its structural features allow for unique interactions within biological systems, making it a candidate for further exploration in drug development.

Propiedades

IUPAC Name |

(3-bromo-1-adamantyl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BrSi/c1-15(2,3)13-7-10-4-11(8-13)6-12(14,5-10)9-13/h10-11H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYYOYCLSZUXOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C12CC3CC(C1)CC(C3)(C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BrSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.